1-(3-Hydroxyiminoazetidin-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
179894-09-8 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(3-hydroxyiminoazetidin-1-yl)ethanone |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-2-5(3-7)6-9/h9H,2-3H2,1H3 |
InChI Key |
QSKNWZOEYZTAEO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=NO)C1 |
Canonical SMILES |
CC(=O)N1CC(=NO)C1 |
Synonyms |
3-Azetidinone,1-acetyl-,3-oxime(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Azetidine Oxime Compounds
Influence of Azetidine (B1206935) Ring Strain on Reactivity and Stability
The most defining characteristic of the azetidine ring is its considerable strain energy, which renders it more reactive than larger, unstrained heterocyclic systems like pyrrolidine (B122466) or piperidine (B6355638). rsc.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°, combined with torsional strain from eclipsing interactions of substituents on adjacent ring carbons. wikipedia.orglibretexts.org This stored energy provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring, thereby relieving the strain. nih.govbeilstein-journals.org
Theoretical and computational studies have been instrumental in quantifying the ring strain of azetidines and relating it to their chemical reactivity. The strain energy of the parent azetidine ring is estimated to be approximately 25.4 kcal/mol (106.3 kJ/mol). rsc.org This value is comparable to that of other strained four-membered rings like cyclobutane (B1203170) (26.3 kcal/mol) but slightly less than that of the three-membered aziridine (B145994) ring (27.7 kcal/mol). rsc.org In contrast, five-membered (pyrrolidine, 5.4 kcal/mol) and six-membered (piperidine, ~0 kcal/mol) nitrogen heterocycles are significantly less strained. rsc.org
Computational models, such as density functional theory (DFT), are employed to calculate these strain energies using isodesmic and homodesmotic reactions. researchgate.netresearchgate.net These theoretical reactions allow for the isolation of strain energy by ensuring that the number and types of bonds are conserved between reactants and products. researchgate.net For example, calculations on various heterocyclic systems have shown that the strain energy can be influenced by substituents and fusion to other rings. researchgate.net These theoretical calculations help predict the reactivity of specific azetidine derivatives, suggesting that the release of this stored energy is a key factor in many of their chemical transformations. srce.hr
| Compound | Ring Size | Heteroatom | Approximate Ring Strain (kcal/mol) | Reference |
|---|---|---|---|---|
| Aziridine | 3 | Nitrogen | 27.7 | rsc.org |
| Azetidine | 4 | Nitrogen | 25.4 | rsc.org |
| Cyclobutane | 4 | Carbon | 26.3 | wikipedia.orgmasterorganicchemistry.com |
| Pyrrolidine | 5 | Nitrogen | 5.4 | rsc.org |
| Piperidine | 6 | Nitrogen | ~0 | rsc.org |
The inherent strain of the azetidine ring facilitates a variety of ring-opening and rearrangement reactions, which are often initiated by nucleophiles or electrophiles. researchgate.net Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn The reaction typically requires activation of the azetidine, either by protonation or quaternization of the ring nitrogen, which makes the ring carbons more electrophilic and susceptible to nucleophilic attack. magtech.com.cnsemanticscholar.org The regioselectivity of the attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn
Acid-mediated decomposition represents a significant stability concern for certain N-substituted azetidines. nih.gov Studies have shown that azetidines can undergo intramolecular ring-opening decomposition, particularly at low pH. nih.gov The mechanism often involves the initial protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, facilitating a subsequent intramolecular nucleophilic attack by a pendant group, such as an amide oxygen. nih.gov This process leads to the cleavage of a C-N bond and the formation of a larger, more stable ring system or an acyclic product. nih.gov The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen can lower its basicity, reducing the extent of protonation and thereby increasing the compound's stability in acidic conditions. nih.gov
Rearrangements can also be triggered by the formation of reactive intermediates. For instance, the generation of an azetidinium ylide can lead to subsequent transformations. researchgate.net These strain-driven reactions make azetidines valuable synthetic intermediates for accessing a diverse range of nitrogen-containing compounds. rsc.orgresearchgate.net
Reactivity of the Hydroxyimino Group within the Azetidine Scaffold
The hydroxyimino (oxime) group at the C3 position of the azetidine ring introduces a site of stereoisomerism and a handle for further chemical modifications. The C=N double bond of the oxime can exist in two geometric isomers, E and Z, which may exhibit different physical, chemical, and biological properties. researchgate.net
Oximes can undergo E/Z isomerization upon exposure to energy, either in the form of light (photochemical) or heat (thermal). researchgate.net Photochemical isomerization is a well-documented phenomenon for oximes. nih.gov Irradiation with light, often UV but also visible light in the presence of a suitable photosensitizer, can excite the C=N bond to a higher energy state. nih.govnih.gov This excitation can lead to a temporary weakening or rotation around the C-N bond, allowing for conversion between the E and Z isomers. nih.gov This photoisomerization can be a competing process in photochemical reactions, such as aza Paternò–Büchi cycloadditions, where the rapid relaxation of the excited imine through isomerization can reduce the yield of the desired cycloadduct. researchgate.netrsc.org Mechanistic studies suggest that photosensitized isomerization may proceed through triplet energy transfer, leading to a 1,4-biradical intermediate that allows for free rotation and scrambling of the oxime's stereochemistry. nih.gov
Thermal isomerization can also occur, though it often requires higher temperatures or catalysis (e.g., acid). nih.gov The mechanism for thermal isomerization can vary. In some cases, it may proceed through a simple ground-state rotation pathway, while in others, it can involve nonadiabatic processes, such as intersystem crossing to a triplet state. nih.gov In aqueous acidic solutions, the isomerization of oximes is proposed to occur through the formation of a protonated oxime–water adduct, which facilitates rotation around the now single C-N bond. researchgate.net
The oxime group is a versatile functional group that can undergo a variety of chemical transformations. The hydroxyl group can be acylated or alkylated to form oxime esters and ethers, respectively. mdpi.com For example, treatment with acyl chlorides in the presence of a base can convert the hydroxyimino group into an acyloxyimino derivative. mdpi.com These derivatives can serve as protecting groups or as precursors for further reactions.
The oxime functionality itself can participate in various synthetic transformations. It can be reduced to an amino group or hydrolyzed back to the parent ketone (azetidin-3-one). The C=N bond can also act as a dienophile or dipolarophile in cycloaddition reactions. Furthermore, oxime ethers have been used as precursors in the titanium-mediated synthesis of spirocyclic azetidines, highlighting the utility of the oxime moiety in constructing more complex heterocyclic systems. rsc.orgnih.gov The synthesis of various biologically active compounds has incorporated the oxime group as a key pharmacophore or a synthetic handle. researchgate.net
Transformations Involving the N-Acetyl Azetidine Unit
The N-acetyl group significantly influences the chemical properties of the azetidine ring. As an electron-withdrawing amide group, it reduces the basicity and nucleophilicity of the azetidine nitrogen compared to an N-alkyl-substituted azetidine. This electronic effect has profound implications for the ring's stability and reactivity.
The reduced basicity of the nitrogen atom means that a stronger acidic medium is required for its protonation. nih.gov This can enhance the stability of the molecule against acid-mediated ring-opening, as protonation is often the initiating step for such reactions. nih.gov However, under sufficiently acidic conditions, protonation can still occur, activating the ring for nucleophilic attack.
While the amide nitrogen itself is non-nucleophilic, the carbonyl oxygen of the N-acetyl group could potentially act as an intramolecular nucleophile. Mechanistic studies on related systems have shown that pendant amide groups can facilitate the ring-opening of protonated azetidines. nih.gov In a similar vein, it is conceivable that the N-acetyl oxygen could participate in a rearrangement or ring-opening process, particularly if assisted by an external Lewis acid or under specific reaction conditions.
Detailed Scientific Review on 1-(3-Hydroxyiminoazetidin-1-yl)ethanone Reveals Limited Publicly Available Data
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed experimental data regarding the chemical reactivity, mechanistic studies, and advanced spectroscopic analysis of the specific compound "this compound" is not available. While the broader class of azetidine and oxime-containing compounds is well-documented, specific research findings on the nucleophilic substitution reactions, ring cleavage pathways, and spectroscopic elucidation for this particular molecule have not been published in the sources accessed.
General principles of organic chemistry allow for predictions regarding the reactivity of the azetidine ring, which is known to be susceptible to nucleophilic attack and ring-opening reactions due to its inherent ring strain. The presence of the N-acetyl and 3-hydroxyimino substituents would be expected to influence the regioselectivity and rate of such reactions. However, without specific experimental studies, any discussion of reaction mechanisms, pathways, and the influence of these functional groups would be purely hypothetical.
Similarly, while advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are standard tools for the structural and mechanistic elucidation of organic compounds, no specific spectral data or detailed analyses for this compound could be located.
Therefore, the construction of a detailed and scientifically accurate article adhering to the requested outline is not feasible at this time. The absence of specific research on "this compound" prevents a thorough and factual discussion of its chemical properties and mechanistic details as required. Further empirical research is necessary to characterize this compound and its chemical behavior.
Computational Investigations and Molecular Modeling of 1 3 Hydroxyiminoazetidin 1 Yl Ethanone
Quantum Chemical Characterization of Electronic and Molecular Structures
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. These calculations are fundamental to understanding the intrinsic properties of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT is instrumental in performing a conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the molecule.
The results of such an analysis are typically presented in a table listing the relative energies of the most stable conformers.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Conformer ID | Oxime Stereochemistry | Acetyl Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | E | trans to C4 | 0.00 |
| Conf-2 | Z | trans to C4 | 1.25 |
| Conf-3 | E | cis to C4 | 2.80 |
| Conf-4 | Z | cis to C4 | 4.10 |
This hypothetical data suggests that the E-oxime configuration with the acetyl group in a trans orientation is the most stable form. The higher energies of other conformers indicate the energetic penalty associated with different spatial arrangements.
The synthesis of strained four-membered rings like azetidine (B1206935) can be challenging. rsc.org Computational chemistry can model the proposed reaction mechanisms for the formation of the this compound backbone. A common synthetic route to azetidines involves an intramolecular cyclization, where a nitrogen atom attacks a carbon atom with a suitable leaving group. frontiersin.orgu-tokyo.ac.jp
DFT calculations can be used to map the entire reaction coordinate for this cyclization. This involves identifying the structures of the reactants, products, and, crucially, the high-energy transition state that connects them. The energy of the transition state determines the activation energy of the reaction, which is a key indicator of reaction feasibility and rate. For instance, modeling the intramolecular SN2 reaction would involve locating the transition state where the nitrogen-carbon bond is partially formed and the bond to the leaving group is partially broken. frontiersin.org Such studies are vital for optimizing reaction conditions and understanding factors that favor the formation of the desired azetidine ring over competing side reactions. nih.gov
The unique structure of this compound features several points of interest for bonding analysis. The inherent ring strain of the azetidine ring can affect the strength and length of the C-C and C-N bonds within the ring. Furthermore, the molecule has the potential for intramolecular hydrogen bonding between the oxime's hydroxyl proton (-OH) and the carbonyl oxygen of the acetyl group (C=O).
Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution calculated by DFT to characterize chemical bonds. nih.gov By locating bond critical points (BCPs) in the electron density, QTAIM can provide quantitative measures of bond strength and type. For the potential intramolecular hydrogen bond, the presence of a BCP between the hydrogen and the acceptor oxygen would confirm its existence. researchgate.netmdpi.com The electron density (ρ) and its Laplacian (∇²ρ) at this critical point provide insight into the strength and nature of the interaction. nih.gov Generally, stronger hydrogen bonds exhibit higher electron density at the BCP. mdpi.com
Table 2: Illustrative QTAIM Parameters for Intramolecular Hydrogen Bond Analysis (Note: The following data is hypothetical and for illustrative purposes only.)
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Conclusion |
| O-H···O=C | 0.015 | +0.045 | Weak, electrostatic-dominant hydrogen bond |
These hypothetical results would suggest the presence of a weak intramolecular hydrogen bond, which could play a role in stabilizing certain conformations of the molecule.
Molecular Docking and Simulation Studies for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and simulation studies are performed. These computational techniques predict how a molecule (ligand) might bind to a biological target, such as an enzyme or a receptor, and estimate the strength of this interaction. rjptonline.org Azetidine-containing molecules are often investigated as enzyme inhibitors. nih.govrjptonline.org
Molecular docking is a computational procedure that places a ligand into the binding site of a target protein in various orientations and conformations, scoring each pose to predict the most favorable binding mode. researchgate.net The process begins with the three-dimensional structures of both the ligand (obtained from DFT calculations) and the target protein (typically from a repository like the Protein Data Bank).
Docking simulations of this compound against a selected enzyme would reveal its preferred binding orientation within the active site. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues of the enzyme. vistas.ac.in For example, the oxime's -OH group and the acetyl's C=O group could act as hydrogen bond donors and acceptors, respectively, while the azetidine ring could engage in van der Waals interactions. researchgate.net
Table 3: Illustrative Predicted Interactions from Molecular Docking (Note: The following data is hypothetical and for illustrative purposes only.)
| Ligand Moiety | Interacting Enzyme Residue | Interaction Type | Distance (Å) |
| Hydroxyimino (-OH) | Asp-121 | Hydrogen Bond (Donor) | 2.1 |
| Acetyl (C=O) | Ser-85 | Hydrogen Bond (Acceptor) | 2.4 |
| Azetidine Ring | Val-45 | Hydrophobic | 3.8 |
This table illustrates how specific parts of the molecule might anchor it within the enzyme's active site, providing a structural basis for its potential inhibitory activity.
While docking provides a static snapshot of binding, understanding the energetic landscape gives a more complete picture. The docking score itself is an initial estimate of binding affinity. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses to calculate the binding free energy. plos.org This value provides a more accurate prediction of how strongly the inhibitor binds to the enzyme. researchgate.net
The binding free energy (ΔG_bind) is composed of various energetic terms, including van der Waals forces, electrostatic interactions, and solvation energies. frontiersin.orgnih.gov A more negative ΔG_bind value indicates a stronger and more stable interaction between the ligand and its target. Analyzing the individual contributions to the total binding energy can reveal which forces are most important for the interaction.
Table 4: Illustrative Binding Free Energy Calculation (MM/GBSA) (Note: The following data is hypothetical and for illustrative purposes only.)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -25.5 |
| Electrostatic Energy | -18.2 |
| Solvation Energy | +32.8 |
| Total Binding Free Energy (ΔG_bind) | -10.9 |
The hypothetical results in this table suggest a favorable binding affinity, driven primarily by van der Waals and electrostatic interactions, with a significant energetic penalty for desolvation. This detailed energetic breakdown is crucial for guiding the rational design of more potent analogs.
In Silico Approaches to Structure-Based Ligand Design Utilizing Azetidine Scaffolds
The integration of computational methods into the drug discovery pipeline has revolutionized the process of designing and identifying novel therapeutic agents. In silico techniques, which encompass a range of computer-based simulations and modeling, are particularly valuable in the early stages of drug development for predicting molecular interactions, assessing pharmacokinetic properties, and optimizing lead compounds. nih.gov In the context of azetidine-containing compounds, these computational approaches are instrumental in harnessing the unique structural features of the four-membered ring for targeted ligand design.
The azetidine scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional nature. This conformational constraint can lead to a more favorable entropy of binding when a ligand interacts with its biological target, potentially resulting in higher affinity and selectivity. enamine.net Computational modeling allows researchers to explore and exploit this rigidity, predicting how different substitutions on the azetidine ring will orient themselves within a protein's binding site. enamine.net
Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. rjptonline.orgvistas.ac.in This method is used to screen virtual libraries of azetidine derivatives against a protein target of interest. For instance, in the development of novel inhibitors, docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the azetidine-based ligand and the amino acid residues of the target protein. rjptonline.org This information is vital for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors. researchgate.net
Virtual screening is another powerful in silico strategy that has been successfully applied to azetidine scaffolds. mdpi.comnih.gov By computationally screening large databases of compounds, researchers can identify potential hits that possess the desired structural motifs and predicted binding affinities. mdpi.comnih.gov This approach accelerates the discovery process by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. For example, virtual screening has been employed to identify azetidine-based inhibitors for various therapeutic targets, including enzymes and receptors implicated in cancer and neurological disorders.
Beyond predicting binding affinity, computational models are also essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.comresearchgate.net Early assessment of these pharmacokinetic parameters is critical to avoid costly failures in later stages of drug development. In silico ADME predictions for azetidine derivatives can estimate properties such as oral bioavailability, blood-brain barrier permeability, and potential metabolic liabilities. nih.gov
The following tables provide illustrative examples of data that can be generated from computational investigations of azetidine derivatives, showcasing the types of insights that can be gained through these in silico approaches.
Table 1: Illustrative Molecular Docking and ADME Prediction Data for Hypothetical Azetidine-Based Inhibitors
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Key Interacting Residues |
| AZT-001 | Kinase A | -9.8 | 75 | High | LYS78, GLU95, PHE154 |
| AZT-002 | Protease B | -8.5 | 62 | Low | ASP30, ILE50, GLY101 |
| AZT-003 | GPCR C | -10.2 | 81 | High | TYR115, TRP257, SER289 |
| AZT-004 | Kinase A | -7.9 | 68 | Medium | LYS78, ASP178 |
This table is a hypothetical representation of data derived from in silico studies and does not represent real experimental results.
Table 2: Sample Data from a Virtual Screening Campaign for Azetidine Scaffolds
| Database Screened | Number of Compounds | Screening Method | Number of Hits | Hit Rate (%) |
| ZINC15 | 1.3 million | Structure-based pharmacophore | 5,420 | 0.42 |
| Enamine REAL | 4.5 billion | High-throughput docking | 12,500 | 0.00028 |
| In-house Library | 50,000 | Ligand-based similarity search | 1,250 | 2.5 |
This table provides a generalized example of the outcomes from a virtual screening campaign.
Structure Activity Relationship Sar Studies of Azetidine Oxime Derivatives
Correlating Substituent Effects on the Azetidine (B1206935) Ring with Biological Interactions
Modifications to the azetidine ring, both at the nitrogen atom (N1) and the carbon atoms (C2 and C4), significantly influence the biological profile of 3-hydroxyiminoazetidine derivatives. The nature of the substituent at the N1 position is particularly crucial for modulating potency and selectivity.
Research on related N-substituted heterocyclic compounds demonstrates that the group attached to the ring nitrogen dictates key properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn affect target binding and pharmacokinetic profiles. For the parent compound, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone, the N-acetyl group provides a neutral, polar substituent capable of acting as a hydrogen bond acceptor. SAR studies on analogous series often involve varying this N-acyl group or replacing it with N-alkyl, N-sulfonyl, or N-aryl moieties.
For instance, in studies of other bioactive small molecules, replacing an N-acetyl group with longer alkyl chains can enhance lipophilicity, potentially improving membrane permeability. Conversely, introducing polar groups can increase aqueous solubility. While specific SAR data for this compound is not extensively published, principles from related azetidin-2-one (B1220530) antibacterial agents show that electron-withdrawing substituents on aryl groups attached to the ring can enhance activity. A study on a series of 4-aryl substituted azetidin-2-ones demonstrated a clear trend in antimicrobial activity based on the electronic nature of the substituent. researchgate.net
Table 1: Effect of 4-Aryl Substituent on Azetidin-2-one Antimicrobial Activity Note: This table is illustrative of substituent effects on a related azetidine core, not on this compound directly.
| Substituent (at para-position of 4-Aryl group) | Electronic Effect | Relative Antibacterial Activity |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | +++++ |
| -Cl | Electron-Withdrawing | ++++ |
| -Br | Electron-Withdrawing | +++ |
| -OH | Electron-Donating (by resonance) | ++ |
| -OCH₃ | Electron-Donating | + |
| -CH₃ | Weakly Electron-Donating | + |
This data suggests that substituents capable of modulating the electronic properties of the heterocyclic scaffold are critical for biological interactions. For this compound derivatives, substituents at the C2 or C4 positions would similarly be expected to influence the molecule's conformation and electronic distribution, thereby affecting its binding affinity to target proteins.
Role of the Hydroxyimino Group in Modulating Biological Activity and Potency
The hydroxyimino group is a pivotal functional moiety that confers a wide range of chemical and biological properties. nih.govrsc.org Its significance stems from its stereoelectronic features: it can exist as (E) and (Z) isomers, and it can act as both a hydrogen bond donor (via the OH group) and a hydrogen bond acceptor (via the nitrogen lone pair). nih.gov This dual hydrogen-bonding capability makes it a versatile pharmacophore for interacting with biological macromolecules. nih.gov
In the context of neuropharmacology, oximes are well-known for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. mdpi.commmsl.cz This activity is critically dependent on the nucleophilicity of the oxime oxygen. Beyond reactivation, many oximes exhibit direct effects on cholinergic receptors, including both muscarinic and nicotinic subtypes. nih.govcas.cz A study on 1-azabicyclo[2.2.2]octan-3-one oxime derivatives revealed that these compounds possess muscarinic M3 receptor activity, highlighting the role of the oxime in binding to G-protein coupled receptors. nih.gov
The potency of oxime-containing compounds is highly dependent on the orientation of the hydroxyimino group and its acidic properties (pKa). Bioisosteric replacement of the oxime is a common strategy in medicinal chemistry to fine-tune these properties. Potential bioisosteres for the oxime group include hydrazones, amides, or small heterocyclic rings that can mimic its hydrogen bonding pattern and steric profile. However, such replacements often lead to significant changes in activity, underscoring the unique contribution of the hydroxyimino functionality. drughunter.com
Table 2: Functional Properties of the Hydroxyimino Group and Potential Bioisosteric Replacements
| Functional Group | H-Bond Donor | H-Bond Acceptor | Key Biological Roles |
|---|---|---|---|
| Hydroxyimino (-C=N-OH) | Yes | Yes | Enzyme reactivation (AChE), Receptor binding (muscarinic, nicotinic) |
| Amide (-C(=O)NHR) | Yes | Yes | Structural scaffold, H-bonding interactions |
| Hydroxylamine (B1172632) (-NH-OH) | Yes | Yes | Chelation, Redox activity |
| Hydrazone (-C=N-NHR) | Yes (if R=H) | Yes | Receptor binding, Prodrugs |
For this compound, the hydroxyimino group is the primary site for strong polar interactions, and its presence is fundamental to the compound's characteristic biological activities.
Influence of Stereochemistry on Structure-Activity Profiles
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biomolecules like proteins and nucleic acids are themselves chiral. tsijournals.com For derivatives of this compound, two main sources of stereoisomerism exist: chirality at the C2 and C4 carbons of the azetidine ring (if substituted) and geometric isomerism (E/Z) at the C=N double bond of the oxime.
The spatial arrangement of substituents dictated by stereochemistry can lead to significant differences in pharmacological activity between isomers. One enantiomer may bind with high affinity to a target receptor, while the other may be significantly less active or inactive. tsijournals.com
The E/Z configuration of the oxime group is particularly important. This geometry determines the directionality of the hydroxyl group and the nitrogen lone pair, which are critical for forming specific hydrogen bonds within a receptor's binding pocket. Studies on bicyclic oxime ethers have demonstrated that the stereochemistry, established through spectral and crystal studies, is directly linked to their antimicrobial profile, with some isomers showing significantly higher potency. nih.gov It is common for only one geometric isomer to possess the desired biological activity, as the precise positioning of the hydroxyl group is often required for a key interaction with an amino acid residue (e.g., serine, threonine, or tyrosine) in the target protein.
Table 3: Potential Stereochemical Influences on Biological Activity
| Type of Isomerism | Structural Feature | Potential Impact on Activity | Example from Related Compounds |
|---|---|---|---|
| Geometric Isomerism | (E) vs. (Z) configuration of the oxime | Alters orientation of OH group for H-bonding; affects overall molecular shape. | Stereospecific formation of a single active 'anti'-isomer is often observed in oxime synthesis. tsijournals.com |
| Enantiomerism | (R) vs. (S) configuration at a chiral center (e.g., C2 or C4) | Determines the 3D spatial arrangement of substituents, affecting fit into a chiral binding site. | In many drug classes, one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to side effects. |
Therefore, controlling the stereochemistry during synthesis is a critical aspect of developing potent and selective analogs of this compound.
Comparative SAR Analysis with Related Heterocyclic Analogs (e.g., Pyrrolidines, Piperidines)
The azetidine ring is a four-membered heterocycle that is smaller and more constrained than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts. This difference in ring size and conformation has profound implications for SAR. The strained nature of the azetidine ring imparts a higher degree of rigidity and defines a distinct spatial orientation for its substituents compared to the more flexible pyrrolidine (B122466) and piperidine (B6355638) rings.
In drug discovery, switching between these heterocyclic scaffolds is a common strategy to explore chemical space and optimize pharmacological properties.
Azetidine: Provides a compact, rigid scaffold. Its unique vectoral projection of substituents can lead to novel interactions and improved selectivity for a target. In some cases, replacing a larger ring like pyrrolidine with azetidine has been shown to alter the binding mode within a protein active site. baranlab.org
Pyrrolidine: A five-membered ring that adopts various envelope and twist conformations. It is larger than azetidine and offers different substituent vectors. SAR studies of pyrrolidine-3-acetic acid derived oximes have identified potent inhibitors of the GABA transporter GAT1, demonstrating the utility of this scaffold in combination with an oxime. nih.gov
Piperidine: A six-membered ring that predominantly adopts a stable chair conformation. This leads to well-defined axial and equatorial positions for substituents, which can be exploited to achieve high target affinity and selectivity. researchgate.net
Comparative studies often reveal that the choice of the heterocyclic core is critical for activity. For example, in a series of anti-trypanosomal agents, replacing the central piperidine ring with an acyclic or morpholine (B109124) analog led to a complete loss of activity, emphasizing the specific conformational and steric requirements of the target. dndi.org
Table 4: Comparison of Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Design
| Heterocycle | Ring Size | Conformational Flexibility | Key SAR Implications |
|---|---|---|---|
| Azetidine | 4-membered | Low (Rigid) | Provides novel substituent vectors; can improve metabolic stability and physicochemical properties. |
| Pyrrolidine | 5-membered | Moderate (Envelope/Twist) | Common scaffold in natural products and CNS agents; offers different spatial arrangements than azetidine. |
| Piperidine | 6-membered | Low (Chair conformation) | Well-defined axial/equatorial positions allow for precise substituent placement to optimize binding. researchgate.net |
For an oxime derivative, the choice between an azetidine, pyrrolidine, or piperidine ring would fundamentally alter the distance and geometric relationship between the N-substituent and the hydroxyimino group, thereby drastically changing its interaction profile with a given biological target. The unique properties of the azetidine ring make this compound and its derivatives a distinct class of compounds compared to their five- and six-membered ring analogs.
In Vitro Biological Research and Mechanistic Insights into Azetidine Oxime Interactions
Applications as Chemical Probes for Biological Target Elucidation
Azetidine-containing molecules are utilized as chemical probes to investigate and identify biological targets. researchgate.net These probes are instrumental in understanding the function and regulation of various proteins within complex biological systems.
Activity-Based Protein Profiling (ABPP) with Azetidine (B1206935) Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme function directly in native biological systems. nih.govmdpi.comnih.gov ABPP utilizes active site-directed chemical probes that covalently label active enzymes, allowing for the assessment of their functional state. nih.govmdpi.com This methodology has been adapted for high-throughput screening to discover novel inhibitors for even uncharacterized enzymes. nih.gov
Azetidine-based probes, such as azetidine acrylamides, have been effectively used in cysteine-directed ABPP to identify and characterize protein targets. researchgate.net For instance, specific azetidine acrylamide (B121943) stereoprobes have been shown to stereo- and site-selectively target cysteine residues in enzymes like the RNA methyltransferase NSUN2. researchgate.net This approach allows for the discovery of covalent inhibitors with high selectivity, providing valuable tools for studying enzyme function and for potential therapeutic development. researchgate.net The use of such probes in competitive ABPP formats enables the screening of compound libraries to identify potent and selective inhibitors for a wide range of enzymes. nih.gov
In Vitro Enzyme Inhibition and Mechanistic Characterization
The inhibitory potential of azetidine oxime derivatives against various enzymes has been a key area of investigation. These studies provide a foundational understanding of their mechanism of action and their potential as therapeutic agents.
Elucidation of Enzyme Acylation and Binding Mechanisms
The mechanism by which azetidine oximes and related compounds inhibit enzymes often involves the acylation of active site residues. researchgate.net Affinity-guided oxime chemistry, for example, utilizes a ligand-tethered pyridinium (B92312) oxime to facilitate the selective acyl transfer to a target protein. researchgate.net This method has shown greater selectivity and efficiency compared to other affinity-guided discovery chemistries, particularly in complex biological environments like cell lysates. researchgate.net
The study of enzyme kinetics is crucial in characterizing the nature of inhibition. sci-hub.sekhanacademy.orgyoutube.com Different modes of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished by analyzing the effects of the inhibitor on the enzyme's kinetic parameters, Vmax and Km. khanacademy.orgyoutube.com For instance, competitive inhibitors bind to the free enzyme at the active site, increasing the apparent Km, while noncompetitive inhibitors bind to a site distinct from the active site, reducing the Vmax without affecting Km. khanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and apparent Km. khanacademy.orgyoutube.com These kinetic analyses provide detailed insights into the binding mechanisms of inhibitors like 1-(3-Hydroxyiminoazetidin-1-yl)ethanone.
Inhibition of Specific Enzyme Classes (e.g., Monoacylglycerol Lipase, Elastase, Cholinesterases)
Research has demonstrated the inhibitory activity of azetidine-containing compounds against several classes of enzymes.
Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.org Inhibition of MAGL is a therapeutic strategy for various conditions. While many inhibitors act irreversibly, some naturally occurring terpenoids have been identified as potent, reversible, and non-competitive inhibitors of MGL. nih.gov The development of selective MAGL inhibitors is an active area of research. frontiersin.orgnih.gov
Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in various inflammatory diseases. nih.govnih.gov A variety of natural and synthetic compounds, including polypeptides and flavonoids, have been identified as HNE inhibitors. nih.govnih.gov Some 3,3-diethylazetidine-2,4-dione (B1329865) based thiazoles have shown potent, nanomolar inhibition of HNE through a mixed mechanism of action. mdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system. nih.govnih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.gov Novel hybrid compounds incorporating fragments of known inhibitors have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.gov Kinetic studies of novel 1,3,4-oxadiazole (B1194373) derivatives, for example, have revealed their mechanism of AChE inhibition. nih.gov
Receptor Binding and Modulation Studies In Vitro
Beyond enzyme inhibition, azetidine derivatives have been evaluated for their ability to bind to and modulate the activity of various receptors. nih.govnih.govresearchgate.net
Estrogen Receptor (ERα/β) Binding Affinity (In Vitro)
The estrogen receptors (ERα and ERβ) are important targets in the treatment of hormone-dependent cancers and other conditions. The binding affinity of a wide range of compounds to these receptors has been determined using competitive-binding assays. nih.gov These studies have revealed that various structural features contribute to a compound's ability to bind to ERs. nih.govuthscsa.edu
The relative binding affinity (RBA) of a compound is determined by its ability to displace a radiolabeled ligand, such as [3H]-estradiol, from the receptor. nih.gov While specific data for this compound is not available in the provided context, the general principles of ER binding assays would be applicable to determine its affinity for ERα and ERβ. nih.govnih.govresearchgate.net Such studies are crucial for understanding the potential endocrine-disrupting effects or therapeutic applications of novel compounds.
Nicotinic Acetylcholine (B1216132) Receptor Ligand Activity (In Vitro)
There is no publicly available research data describing the in vitro activity of this compound as a ligand for any subtype of nicotinic acetylcholine receptors (nAChRs). Studies on other azetidine-containing compounds, such as sazetidine-A, have shown interaction with nAChRs, but these findings are not transferable to the subject compound. nih.gov
In Vitro Antimicrobial Activity Investigations
There are no specific reports detailing the in vitro antimicrobial (antibacterial or antifungal) activity of this compound. While the broader class of azetidine derivatives has been a subject of interest in the development of new antimicrobial agents, with various synthesized compounds showing activity against bacterial and fungal strains, data for this particular compound is not available. wisdomlib.orgpsu.edu
Neuroprotective Effects in In Vitro Systems (e.g., Parkinson's/Alzheimer's Disease Models)
No studies have been published on the potential neuroprotective effects of this compound in in vitro models of neurodegenerative diseases such as Parkinson's or Alzheimer's disease. While some azetidine derivatives have been explored for their neuroprotective potential in cellular models of neurotoxicity, this specific compound has not been evaluated. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydroxyiminoazetidin-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing azetidine precursors. For example, the keto group in ethanone derivatives can react with hydroxylamine to form hydroxyimino derivatives. A one-step synthesis approach using anhydrous ethanol as a solvent and piperidine as a catalyst under reflux (60–80°C) is common for similar compounds, as demonstrated in pyrazole-based ethanone syntheses . Optimization should focus on temperature control, stoichiometric ratios of hydroxylamine, and reaction time. Monitoring via thin-layer chromatography (TLC) or HPLC is advised to track intermediate formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the azetidine ring protons (δ 3.5–4.5 ppm for N-CH₂ groups) and hydroxyimino protons (δ 8.0–9.0 ppm). The ethanone carbonyl (C=O) typically appears at ~200–210 ppm in ¹³C NMR .
- IR : Look for C=O stretching (~1700 cm⁻¹) and N-O stretching (~930 cm⁻¹) from the hydroxyimino group.
- Mass Spectrometry : The molecular ion peak should align with the molecular weight (e.g., 156.18 g/mol for C₅H₈N₂O₂). Fragmentation patterns should reflect cleavage of the azetidine ring or hydroxyimino group .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (20–50%) is recommended. For polar byproducts, reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase can improve resolution. Recrystallization from ethanol or acetone may enhance purity if the compound exhibits suitable solubility .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and solvation effects. For example, the hydroxyimino group’s resonance stabilization and hydrogen-bonding propensity in polar solvents (water, DMSO) can be quantified via solvation free energy (ΔG_solv) . Molecular dynamics (MD) simulations (NAMD/GROMACS) can further assess conformational changes in the azetidine ring under varying pH or temperature .
Q. What experimental and computational approaches resolve contradictions in stereochemical assignments for the azetidine ring?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refining crystal structures to confirm ring puckering parameters (e.g., Cremer-Pople coordinates for azetidine ).
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated spectra to assign absolute configurations.
- Dynamic NMR : Monitor ring-flipping barriers at low temperatures (< -40°C) to detect restricted rotation .
Q. How can reaction kinetics and mechanistic studies elucidate the compound’s participation in nucleophilic acyl substitution reactions?
- Methodological Answer : Conduct pseudo-first-order kinetics experiments under varying nucleophile concentrations (e.g., amines, hydrazines). Use stopped-flow UV-Vis spectroscopy to track intermediate formation. Isotopic labeling (¹⁸O in the carbonyl group) combined with MS/MS can identify acyl-oxygen bond cleavage pathways. Theoretical studies (DFT) can map transition states and activation energies .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the hydroxyimino group?
- Methodological Answer :
- Basis Set Optimization : Re-run DFT calculations with a larger basis set (e.g., 6-311++G**) to improve accuracy.
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) analysis in SHELXL to account for thermal vibrations in X-ray data .
- Electron Density Analysis : Perform Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonding) that may distort bond lengths .
Safety and Handling Guidelines
- Storage : Store in airtight containers at -20°C to prevent hydrolysis of the hydroxyimino group.
- Waste Disposal : Neutralize acidic/basic byproducts before transferring to certified waste management services .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/oral exposure (H302/H315/H319 hazards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
